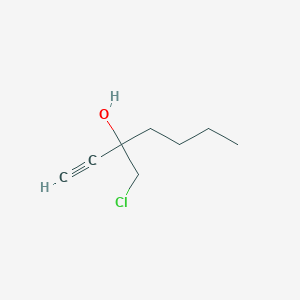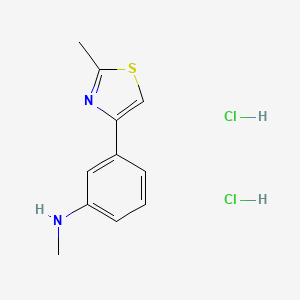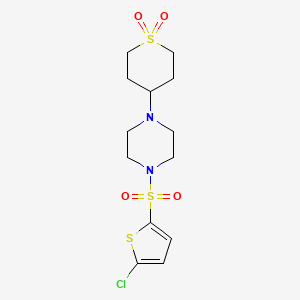
4-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide is a useful research compound. Its molecular formula is C13H19ClN2O4S3 and its molecular weight is 398.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Melanocortin Receptor Ligands
Research by Mutulis et al. (2004) delved into the synthesis and characterization of piperazine analogues as ligands for melanocortin receptors. These compounds, related to the chemical structure , were primarily focused on the melanocortin 4 receptor (MC4R) and showed potential for targeted pharmacological applications (Mutulis et al., 2004).
Anticancer Activities
Solomon et al. (2019) investigated the anticancer properties of 4-aminoquinoline derived sulfonyl analogs. Their research highlights the significance of sulfonyl analogs in developing effective cancer therapies, emphasizing their potency against a range of cancers (Solomon et al., 2019).
Synthesis of N-Heterocycles
Tornus et al. (1995) explored the reactions of N-sulfonylalkylamines with ynamines, leading to the formation of various N-heterocycles, including 2H-1,2-thiazete 1,1-dioxides. This research is crucial in understanding the synthesis pathways and stability of compounds related to sulfonyl piperazines (Tornus et al., 1995).
Melanocortin-4 Receptor Ligands
A study by Tran et al. (2008) synthesized piperazinebenzylamine derivatives and evaluated their binding affinities at the human melanocortin-4 receptor. The research contributes to understanding the interaction of sulfonyl piperazine analogues with specific receptors (Tran et al., 2008).
Nerve Growth Factor Potentiation
Williams et al. (2010) conducted research on the synthesis of thiophene-2-sulfonamide derivatives and their role in enhancing nerve growth factor-induced neurite outgrowths. This highlights the potential therapeutic applications of these compounds in neurology (Williams et al., 2010).
Synthesis of N-Heterocycles
Matlock et al. (2015) reported on the synthesis of various N-heterocycles, including piperazines, by reacting amino alcohols with α-phenylvinylsulfonium salts. This study is significant for understanding the chemical synthesis of sulfonyl piperazine derivatives (Matlock et al., 2015).
Propriétés
IUPAC Name |
4-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]thiane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O4S3/c14-12-1-2-13(21-12)23(19,20)16-7-5-15(6-8-16)11-3-9-22(17,18)10-4-11/h1-2,11H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHMNKARSWUHGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(2-methyl-1H-indol-5-yl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B2700806.png)

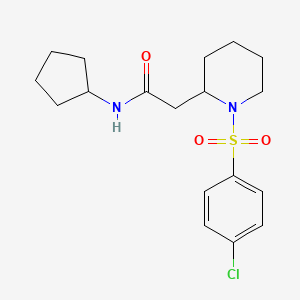
![4-Cyclopropyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B2700813.png)
![3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2700815.png)
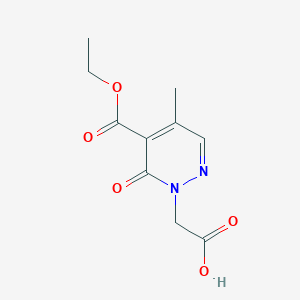
![3-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzonitrile](/img/structure/B2700818.png)
![2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2700820.png)
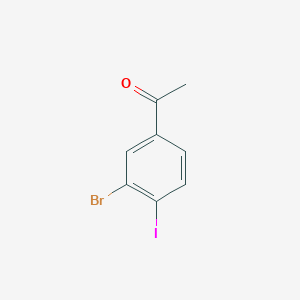
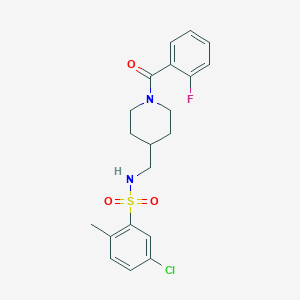
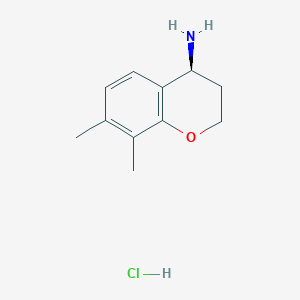
![2-[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2700825.png)
